molecular formula C16H15NO3S B2667392 methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate CAS No. 677706-78-4

methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate

Cat. No. B2667392
CAS RN: 677706-78-4
M. Wt: 301.36
InChI Key: XZYSBCONRSICAE-CMDGGOBGSA-N
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Description

“Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate” is a chemical compound with the molecular formula C16H15NO3S .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate” can be represented by the InChI code: 1S/C16H15NO3S/c1-11-10-21-15(16(19)20-2)14(11)17-13(18)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)/b9-8+ .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different compounds with sulfurizing agents .


Physical And Chemical Properties Analysis

“Methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 301.37 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Some thiophene nucleus containing compounds act as anti-inflammatory agents . This suggests that “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate” could potentially have similar properties.

Serotonin Antagonists

Certain thiophene compounds work as serotonin antagonists and are used in the treatment of Alzheimer’s . This opens up the possibility of “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate” being used in similar applications.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential industrial applications for “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate”.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could be a potential application area for “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate”.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate” could potentially be used in the production of OLEDs.

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiophene-based analogs, such as “methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate”, have attracted the attention of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods.

properties

IUPAC Name

methyl 4-methyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-11-10-21-15(16(19)20-2)14(11)17-13(18)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYSBCONRSICAE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=C1NC(=O)/C=C/C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate

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